molecular formula C18H25F2NO3 B6640221 1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol

1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol

Cat. No. B6640221
M. Wt: 341.4 g/mol
InChI Key: SZLQZWNRXFRDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol, also known as DF-MPX, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various conditions.

Mechanism of Action

1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol acts as a selective norepinephrine reuptake inhibitor (NRI) and a dopamine reuptake inhibitor (DRI). This means that it inhibits the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This mechanism of action is similar to that of other antidepressant and anxiolytic medications, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety. In addition, 1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. This suggests that 1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol may have a neuroprotective effect.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol in lab experiments is its high selectivity for norepinephrine and dopamine reuptake inhibition. This allows researchers to study the effects of these neurotransmitters specifically, without interference from other neurotransmitters. However, one limitation of 1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol is its relatively short half-life, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol. One area of interest is its potential as a treatment for addiction, as dopamine plays a key role in the reward pathway that is involved in addiction. Another area of interest is its potential as a cognitive enhancer, as dopamine and norepinephrine are involved in cognitive processes such as attention and memory. Additionally, further research is needed to determine the long-term effects of 1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol on the brain and its potential as a therapeutic agent for various conditions.

Synthesis Methods

1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol is synthesized through a multi-step process that involves the reaction of 2,6-difluorobenzaldehyde with 4-(oxan-4-yloxy)piperidine, followed by reduction with sodium borohydride, and then acetylation with acetic anhydride. The resulting product is purified through column chromatography to obtain 1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol in its pure form.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol has been studied for its potential therapeutic effects in various conditions, including depression, anxiety, and addiction. In preclinical studies, 1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation and reward processing. This suggests that 1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol may have an antidepressant and anxiolytic effect.

properties

IUPAC Name

1-(2,6-difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2NO3/c19-15-2-1-3-16(20)18(15)17(22)12-21-8-4-13(5-9-21)24-14-6-10-23-11-7-14/h1-3,13-14,17,22H,4-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLQZWNRXFRDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2CCOCC2)CC(C3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol

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